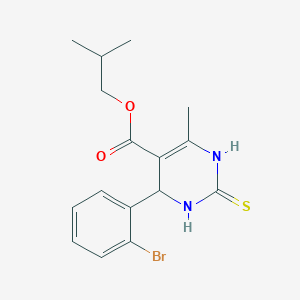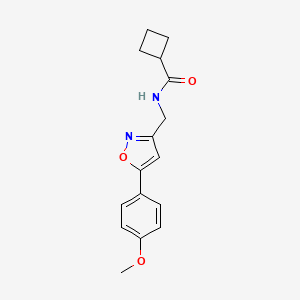![molecular formula C22H30N2OS B2872931 2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 725227-03-2](/img/structure/B2872931.png)
2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a synthetic molecule that belongs to the class of thiophene derivatives . It has a molecular weight of 287.41 . The IUPAC name is 2-amino-N-(4-methylbenzyl)-1,4,5,6-tetrahydro-1lambda3-cyclopenta[b]thiophene-3-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19N2OS/c1-10-5-7-11(8-6-10)9-18-16(19)14-12-3-2-4-13(12)20-15(14)17/h5-8,20H,2-4,9,17H2,1H3,(H,18,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the literature, thiophene derivatives are known to participate in a variety of chemical reactions. They are used in industrial chemistry and material science as corrosion inhibitors .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been utilized in the synthesis of biologically active compounds. For instance, its reaction with various reagents has led to the creation of fused heterocyclic derivatives with potential pharmaceutical interest. These derivatives have been evaluated for their antimicrobial activities against bacteria, showcasing the compound's utility in developing new antimicrobials (Wardakhan, Elmegeed, & Manhi, 2005). Additionally, its reactivity has been explored to synthesize thienopyridines and -pyrimidines, further emphasizing its versatility in medicinal chemistry applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2003).
Pharmacological Applications
A series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These findings suggest potential therapeutic applications in treating arrhythmias, anxiety, and other serotonin-related disorders (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Enhancement of Adenosine A1 Receptor Allosteric Activity
The compound has also been involved in the development of 2-aminothiophene-3-carboxylates and carboxamides acting as adenosine A1 receptor allosteric enhancers. This application is crucial for designing drugs that can modulate the adenosine receptor activity, offering therapeutic benefits for cardiovascular diseases and neuroprotection (Nikolakopoulos, Figler, Linden, & Scammells, 2006).
Synthesis of Novel Amino Acids
Moreover, the compound has facilitated the synthesis of novel amino acids and dehydroamino acids containing the benzo[b]thiophene moiety. These amino acids have potential applications in peptide synthesis and as building blocks for pharmaceuticals, highlighting the compound's contribution to expanding the toolbox for drug discovery (Abreu, Silva, Ferreira, & Queiroz, 2003).
Safety and Hazards
Orientations Futures
Thiophene derivatives, including this compound, have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
Mécanisme D'action
Target of Action
The primary target of this compound is NRF2 . NRF2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that plays a crucial role in cellular response to oxidative stress .
Mode of Action
The compound activates NRF2 via a non-electrophilic mechanism . This activation leads to the transcription of antioxidant response element (ARE)-dependent genes, which encode for proteins involved in the detoxification and elimination of reactive oxidants and electrophilic agents .
Biochemical Pathways
The activation of NRF2 affects the antioxidant response pathway . This pathway is responsible for the detoxification and elimination of harmful reactive oxidants and electrophilic agents. The activation of NRF2 leads to the upregulation of various antioxidant enzymes, enhancing the cell’s defense against oxidative stress .
Pharmacokinetics
It is noted that the compound ismoderately stable in liver microsomes , suggesting some level of metabolic stability.
Result of Action
The activation of NRF2 by the compound leads to the inhibition of LPSEc-stimulated inflammation in macrophages . This suggests that the compound may have potential anti-inflammatory effects.
Analyse Biochimique
Biochemical Properties
It is known that this compound is used for proteomics research
Molecular Mechanism
A related compound has been shown to activate NRF2, a transcription factor that regulates the expression of antioxidant proteins, via a non-electrophilic mechanism . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby activating NRF2
Temporal Effects in Laboratory Settings
It has been reported that related compounds are moderately stable in liver microsomes
Propriétés
IUPAC Name |
2-amino-6-(2-methylbutan-2-yl)-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2OS/c1-5-22(3,4)16-10-11-17-18(12-16)26-20(23)19(17)21(25)24-13-15-8-6-14(2)7-9-15/h6-9,16H,5,10-13,23H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUIMRSQSHXYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=C(C=C3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
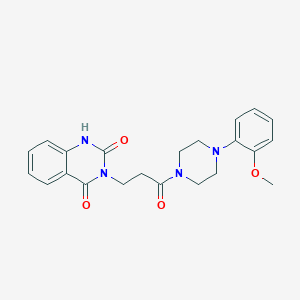
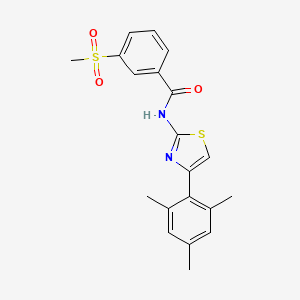
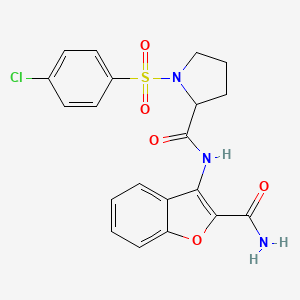
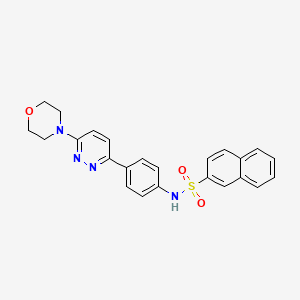
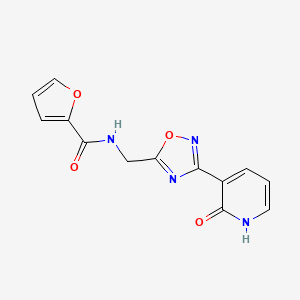

![(3r,5r,7r)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)adamantane-1-carboxamide](/img/structure/B2872859.png)
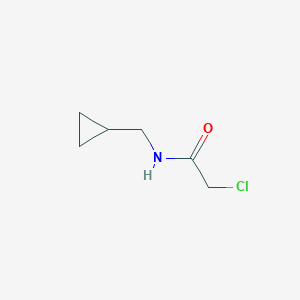
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2872863.png)
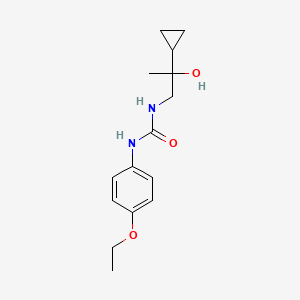

![2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid](/img/structure/B2872869.png)
